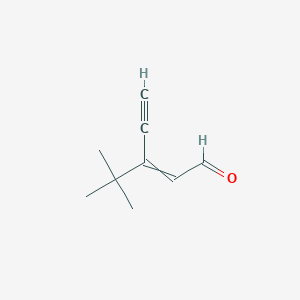
1,3-Cyclohexanediol, dimethanesulfonate, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanediol, dimethanesulfonate, cis- is an organic compound with the molecular formula C6H12O2 It is a stereoisomer of 1,3-Cyclohexanediol, where the hydroxyl groups are positioned on the same side of the cyclohexane ring, giving it the “cis” configuration
準備方法
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanediol, dimethanesulfonate, cis- can be synthesized through several methods. One common approach involves the hydrogenation of resorcinol (1,3-benzenediol) in the presence of a suitable catalyst to produce 1,3-Cyclohexanediol. The cis- isomer can be selectively obtained by controlling the reaction conditions, such as temperature and pressure.
Industrial Production Methods
Industrial production of 1,3-Cyclohexanediol, dimethanesulfonate, cis- typically involves large-scale hydrogenation processes. Catalysts such as palladium or nickel are often used to facilitate the hydrogenation of resorcinol. The reaction is carried out under high pressure and moderate temperature to ensure high yield and selectivity for the cis- isomer.
化学反応の分析
Types of Reactions
1,3-Cyclohexanediol, dimethanesulfonate, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, adipic acid.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexanes, alkylated cyclohexanes.
科学的研究の応用
1,3-Cyclohexanediol, dimethanesulfonate, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Cyclohexanediol, dimethanesulfonate, cis- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can alter its biological activity and interactions.
類似化合物との比較
Similar Compounds
1,3-Cyclohexanediol, trans-: The trans- isomer has hydroxyl groups on opposite sides of the cyclohexane ring.
1,2-Cyclohexanediol: Differing in the position of hydroxyl groups.
1,4-Cyclohexanediol: Another positional isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Cyclohexanediol, dimethanesulfonate, cis- is unique due to its specific stereochemistry, which influences its chemical reactivity and interactions. The cis- configuration allows for distinct hydrogen bonding patterns and steric interactions compared to its trans- counterpart and other positional isomers.
特性
CAS番号 |
39967-13-0 |
|---|---|
分子式 |
C8H16O6S2 |
分子量 |
272.3 g/mol |
IUPAC名 |
[(1R,3S)-3-methylsulfonyloxycyclohexyl] methanesulfonate |
InChI |
InChI=1S/C8H16O6S2/c1-15(9,10)13-7-4-3-5-8(6-7)14-16(2,11)12/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChIキー |
RZYWEHGAIVDMRD-OCAPTIKFSA-N |
異性体SMILES |
CS(=O)(=O)O[C@@H]1CCC[C@@H](C1)OS(=O)(=O)C |
正規SMILES |
CS(=O)(=O)OC1CCCC(C1)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



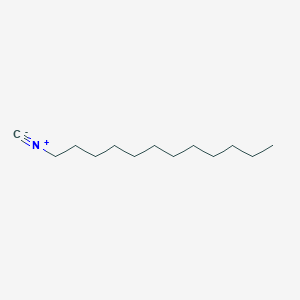
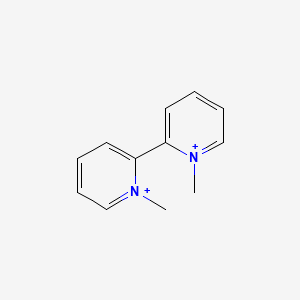
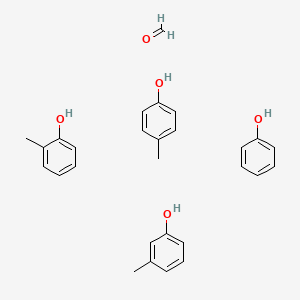
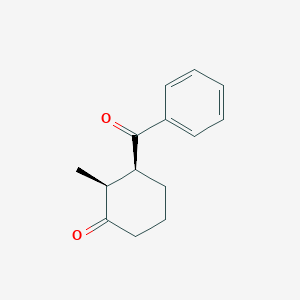

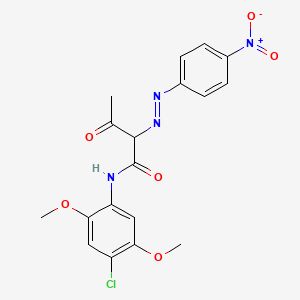
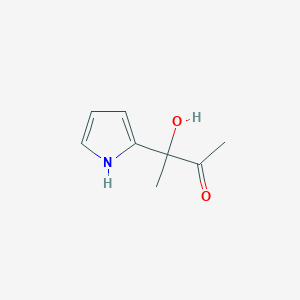
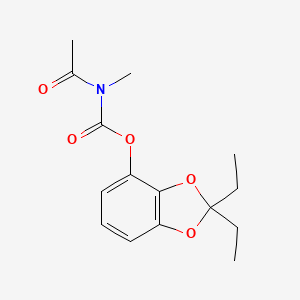

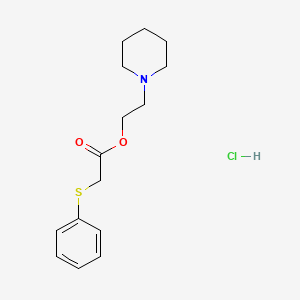
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
